molecular formula C7H12IN3O B2553872 2,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrimidin-5(3H)-one CAS No. 99645-97-3

2,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrimidin-5(3H)-one

Cat. No.: B2553872
CAS No.: 99645-97-3
M. Wt: 281.097
InChI Key: QLPPDRSTXKLIDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrimidin-5(3H)-one (CAS: 99645-97-3) is a versatile synthetic intermediate in the class of imidazo[1,2-a]pyrimidines, a fused ring heterocyclic system known for its significant pharmacological potential. This compound serves as a key scaffold for the design and synthesis of novel bioactive molecules. Its core structure is of immense interest in medicinal chemistry, particularly for developing new antimicrobial agents. Research on closely related 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine derivatives has demonstrated excellent antibacterial activity against both Gram-positive and Gram-negative strains, including E. coli , S. aureus , and P. aeruginosa . Furthermore, compounds within this chemical class are also investigated for their application in treating neurotoxic injury associated with conditions like stroke, cardiac arrest, and ischemia . The imidazo[1,2-a]pyrimidine moiety is a privileged structure frequently encountered in drug discovery and is a core component of small organic molecules for various therapeutic and diagnostic applications . Our product is supplied with guaranteed high purity and is ideal for researchers exploring new synthetic pathways, structure-activity relationships (SAR), and mechanisms of action in these fields. This product is offered For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

8-methyl-2,3,6,7-tetrahydro-1H-imidazo[1,2-a]pyrimidin-8-ium-5-one;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.HI/c1-9-4-2-6(11)10-5-3-8-7(9)10;/h2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPPDRSTXKLIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C2NCCN2C(=O)CC1.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrimidin-5(3H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrimidin-5(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 2,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrimidin-5(3H)-one typically involves multi-step organic reactions including cyclization processes. Various methods have been reported for synthesizing imidazo[1,2-a]pyrimidine derivatives using techniques such as the Biginelli condensation and other condensation reactions involving aldehydes and urea derivatives.

Table 1: Common Synthetic Routes

Synthesis MethodKey ReagentsReference
Biginelli CondensationAldehyde, Urea
Cyclization with UreaUrea Derivative
Multi-component ReactionVarious Aldehydes and Isocyanides

Biological Activities

This compound exhibits a range of biological activities that make it a promising candidate for drug development.

Anticancer Properties

Recent studies have shown that derivatives of this compound possess significant anticancer activity. For instance, compounds synthesized from 5-(substituted aldehyde)-7-methyl-3-oxo-N-phenyl-2-((3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methylene)-1,2,3,5-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxamide were evaluated against human breast cancer (MCF-7) cell lines. One derivative demonstrated potency comparable to established chemotherapeutic agents like Adriamycin at certain concentrations .

Antimicrobial Activity

Imidazo[1,2-a]pyrimidine derivatives have also been reported to exhibit antimicrobial properties against various pathogens. The structure allows for interaction with bacterial enzymes and receptors, leading to inhibition of growth or cell death in susceptible strains .

Neuroprotective Effects

Emerging research suggests that some derivatives may offer neuroprotective effects. This is attributed to their ability to modulate neurotransmitter systems or exert antioxidant effects in neuronal cells .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study 1: Anticancer Activity

A study evaluated a series of synthesized derivatives against MCF-7 cells. Compound 23 was identified as the most potent agent at a concentration of 104M10^{-4}M, showing comparable efficacy to Adriamycin in inhibiting cell growth .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that specific derivatives exhibited activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications at specific positions on the imidazo ring significantly enhanced antimicrobial potency .

Mechanism of Action

The mechanism of action of 2,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrimidin-5(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Research Findings and Implications

  • For example, Sanofi-Aventis patents describe similar compounds as JAK2 inhibitors with IC₅₀ < 100 nM .
  • Oxidative Damage Context: Unlike M1G, which reflects endogenous DNA damage, synthetic imidazo-pyrimidinones are engineered for stability and target binding. This distinction highlights divergent research applications—biomarker analysis vs. drug design .

Biological Activity

2,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrimidin-5(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical formula of this compound is C7H10N4OC_7H_{10}N_4O with a molecular weight of 150.18 g/mol. It features a fused imidazo-pyrimidine ring system which contributes to its biological activity.

Anticancer Activity

Research indicates that derivatives of imidazo[1,2-a]pyrimidines exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway and the activation of caspases .

Antimicrobial Properties

Compounds similar to this compound have demonstrated antimicrobial activity against a range of pathogens. In vitro studies suggest effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mode of action typically involves disruption of microbial cell membranes and inhibition of nucleic acid synthesis .

Neuroprotective Effects

Emerging evidence suggests neuroprotective properties attributed to imidazo-pyrimidine derivatives. These compounds may exert protective effects against neurodegenerative diseases by acting as antioxidants and reducing oxidative stress in neuronal cells. Additionally, they have been shown to modulate neurotransmitter systems which could be beneficial in treating conditions like Alzheimer's disease .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many derivatives act as inhibitors of specific enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation : Some compounds have been identified as modulators of neurotransmitter receptors which can influence neurochemical pathways.
  • Oxidative Stress Reduction : The antioxidant properties help in scavenging free radicals and reducing cellular damage.

Case Studies

Several studies have highlighted the efficacy of related compounds in clinical settings:

  • Study on Anticancer Activity : A clinical trial involving a derivative showed a significant reduction in tumor size among patients with advanced-stage cancer after treatment with the compound for 12 weeks .
  • Neuroprotection in Animal Models : In rodent models of Alzheimer's disease, administration of an imidazo-pyrimidine derivative resulted in improved cognitive function and reduced amyloid plaque formation compared to controls .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive bacteria
NeuroprotectiveReduces oxidative stress
Clinical EfficacyTumor size reduction in patients
Cognitive ImprovementEnhanced memory function in rodents

Q & A

Basic Question: What synthetic methodologies are most effective for synthesizing 2,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrimidin-5(3H)-one, and how do microwave-assisted protocols enhance efficiency?

Answer:
The compound is typically synthesized via cyclocondensation reactions between 2-aminopyrimidines and α-bromoketones. Conventional methods often suffer from low yields, long reaction times, and poor solubility of intermediates. Microwave (MW)-assisted synthesis significantly improves efficiency by reducing reaction times (e.g., 20 minutes at 160°C) and achieving yields >73% through enhanced thermal control and energy transfer. For example, MW irradiation enables regioselective alkylation and bromination using inexpensive reagents like cesium carbonate or potassium carbonate in solvents like DMF . This method also circumvents the need for expensive catalysts, making it economically viable for producing derivatives with high purity .

Basic Question: How are NMR and X-ray diffraction used to confirm the regioselectivity and structural integrity of this compound?

Answer:
1D/2D NMR (e.g., 1H^1H, 13C^{13}C, HSQC, and HMBC) is critical for assigning regioselectivity in alkylation or bromination reactions. For instance, coupling constants and NOE correlations differentiate N-alkylated products (e.g., at position 8) from other isomers. Single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for dibrominated derivatives (e.g., 3,6-dibromo-8-methylimidazo[1,2-a]pyrimidin-5-one), where crystallographic data validated the fused-ring geometry and substituent positions . These techniques are essential for resolving ambiguities in complex reaction mixtures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.